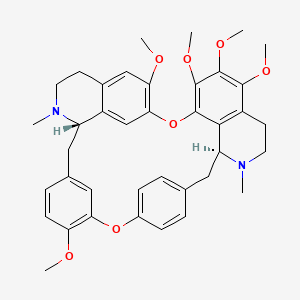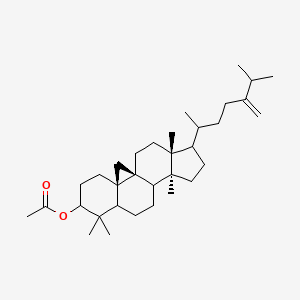
24-Methylenecycloartanyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-Methylenecycloartanyl acetate is a triterpenoid compound derived from the acetylation of 24-methylenecycloartanol. This compound is found in various plant sources, including rice bran oil and barley. It is known for its potential biological activities and is a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 24-methylenecycloartanyl acetate typically involves the acetylation of 24-methylenecycloartanol. The process includes:
Isolation of 24-methylenecycloartanol: This can be achieved through extraction from plant sources such as rice bran oil or barley.
Acetylation Reaction: The isolated 24-methylenecycloartanol is then reacted with acetic anhydride in the presence of a catalyst like pyridine to form this compound.
Industrial Production Methods: Industrial production methods for this compound involve large-scale extraction and purification processes. High-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography (HPLC) are commonly used techniques for the isolation and purification of this compound from plant sources .
Análisis De Reacciones Químicas
Types of Reactions: 24-Methylenecycloartanyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the acetate group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
24-Methylenecycloartanyl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid compounds.
Biology: Studies have shown its potential anti-inflammatory and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 24-methylenecycloartanyl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression.
Pathways Involved: It modulates pathways related to inflammation, oxidative stress, and angiogenesis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Cycloartenyl ferulate: Another triterpenoid ester with similar biological activities.
Campesteryl ferulate: A plant sterol ester with antioxidant properties.
β-Sitosteryl ferulate: Known for its anti-inflammatory effects.
Uniqueness: 24-Methylenecycloartanyl acetate is unique due to its specific molecular structure, which imparts distinct biological activities. Its ability to modulate PPARγ and related pathways sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C33H54O2 |
|---|---|
Peso molecular |
482.8 g/mol |
Nombre IUPAC |
[(1S,3R,12S,16R)-7,7,12,16-tetramethyl-15-(6-methyl-5-methylideneheptan-2-yl)-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl] acetate |
InChI |
InChI=1S/C33H54O2/c1-21(2)22(3)10-11-23(4)25-14-16-31(9)27-13-12-26-29(6,7)28(35-24(5)34)15-17-32(26)20-33(27,32)19-18-30(25,31)8/h21,23,25-28H,3,10-20H2,1-2,4-9H3/t23?,25?,26?,27?,28?,30-,31+,32-,33+/m1/s1 |
Clave InChI |
BYIMYSSYXBYIBJ-QRTAPPDJSA-N |
SMILES isomérico |
CC(C)C(=C)CCC(C)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)OC(=O)C)C)C |
SMILES canónico |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)OC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


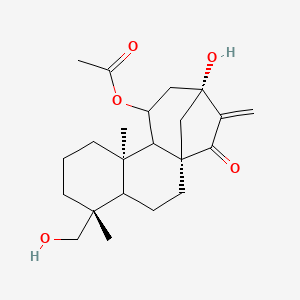
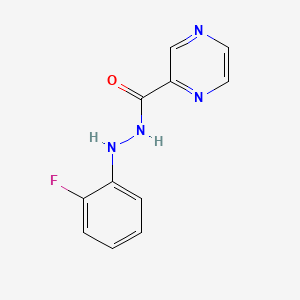
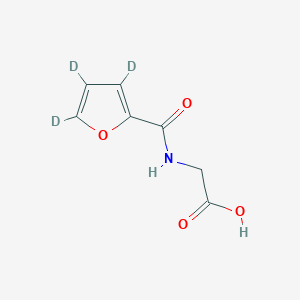
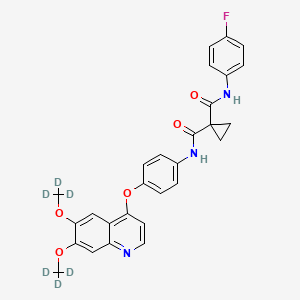
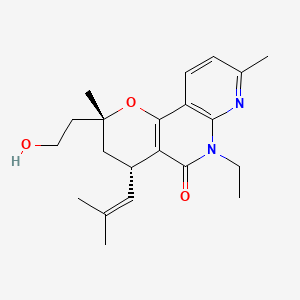
![(2S)-N-[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-methoxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12426238.png)
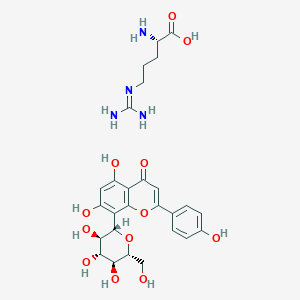
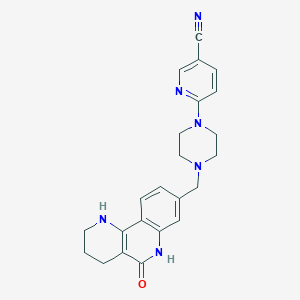
![(2S)-2-amino-6-[[(1R,2R)-2-azidocyclopentyl]oxycarbonylamino]hexanoic acid](/img/structure/B12426256.png)
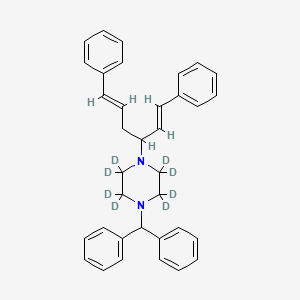
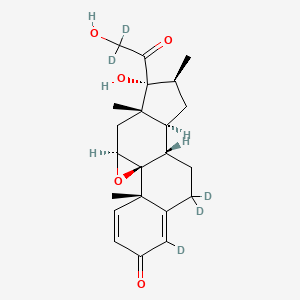
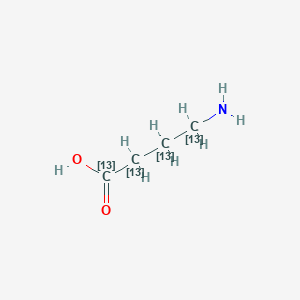
![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
